![molecular formula C14H10BNO3 B606811 クリサボロール CAS No. 906673-24-3](/img/structure/B606811.png)
クリサボロール
説明
科学的研究の応用
Atopic Dermatitis
Crisaborole is FDA-approved for treating mild to moderate atopic dermatitis in patients aged two years and older. Its efficacy was established through two pivotal phase III clinical trials involving over 1,500 participants. Results showed that crisaborole significantly improved disease severity and pruritus compared to vehicle treatments:
Trial | Success Rate (Investigator's Global Assessment) |
---|---|
Trial 1 | 32.8% (Crisaborole) vs. 25.4% (Vehicle) |
Trial 2 | 31.4% (Crisaborole) vs. 18% (Vehicle) |
The safety profile was favorable, with most adverse effects being mild .
Stasis Dermatitis
Recent studies have explored crisaborole's efficacy in treating stasis dermatitis, a condition often associated with chronic venous insufficiency. In a phase IIa study, crisaborole demonstrated significant improvements in total sign scores compared to vehicle treatments after six weeks:
Assessment Method | Crisaborole Change (%) | Vehicle Change (%) |
---|---|---|
In-person assessment | -32.4% | -18.1% |
Central reader assessment | -52.5% | -10.3% |
These results indicate that crisaborole may be an effective option for managing stasis dermatitis symptoms .
Psoriasis
Although primarily indicated for atopic dermatitis, crisaborole has shown promise in treating psoriasis as well. Clinical trials have reported a reduction in psoriatic plaques when using crisaborole compared to control treatments:
- Efficacy : Approximately 60% reduction in lesions was observed.
- Adverse Effects : Similar to atopic dermatitis studies, adverse effects were generally mild and well-tolerated .
Case Studies and Long-Term Use
Long-term studies have evaluated crisaborole's effectiveness as a maintenance therapy for atopic dermatitis flares. A study indicated that once-daily application effectively maintained skin condition and reduced flare frequency over extended periods:
作用機序
クリサボロールは、炎症性サイトカイン産生を調節する酵素であるホスホジエステラーゼ4(PDE4)を阻害することで効果を発揮します . PDE4を阻害することにより、クリサボロールは細胞内の環状アデノシン一リン酸(cAMP)レベルを高め、その結果、腫瘍壊死因子アルファ、インターロイキン、インターフェロンガンマなどの炎症性サイトカインの放出が減少します . このメカニズムは、炎症を軽減することで、尋常性乾癬の症状を軽減するのに役立ちます .
類似の化合物との比較
クリサボロールは、ホウ素含有構造により、皮膚への浸透と酵素への結合が促進されるため、PDE4阻害剤の中でもユニークです . 類似の化合物には、以下が含まれます。
ロフルミラスト: 慢性閉塞性肺疾患に使用されます。
アプレミラスト: 乾癬性関節炎に使用されます。
イブジラスト: クラッベ病に使用されます.
生化学分析
Biochemical Properties
Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4) and cytokine release . It inhibits PDE4 with an IC50 value of 0.49 μM . The inhibition of PDE4 by Crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This enzyme is expressed in keratinocytes and immune cells, and Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells .
Cellular Effects
Crisaborole has broad-spectrum anti-inflammatory activity by mainly targeting PDE4 enzyme that is a key regulator of inflammatory cytokine production . As this enzyme is expressed in keratinocytes and immune cells, Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells . It reduces the production of TNF-alpha, a precursor of the inflammation associated with psoriasis, as well as other cytokines, including IL-12 and IL-23, which are proteins believed to be involved in the inflammation process and immune responses .
Molecular Mechanism
The molecular mechanism of Crisaborole involves the inhibition of PDE4, leading to elevated levels of cAMP . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in psoriasis and atopic dermatitis .
Temporal Effects in Laboratory Settings
Crisaborole significantly improved global atopic dermatitis signs and symptoms in 28-day phase 3 studies of patients aged ≥ 2 years with mild-to-moderate atopic dermatitis . A post hoc analysis of a long-term, open-label extension study was conducted to assess efficacy and safety trends of Crisaborole in patients stratified by the number of initial consecutive Crisaborole treatment cycles .
Metabolic Pathways
Crisaborole is substantially metabolized into inactive metabolites . The specific metabolic pathways that Crisaborole is involved in, including any enzymes or cofactors that it interacts with, were not found in the search results.
Transport and Distribution
Crisaborole’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme . This suggests that Crisaborole can be effectively transported and distributed within cells and tissues.
Subcellular Localization
The specific subcellular localization of Crisaborole and any effects on its activity or function were not found in the search results. Given that Crisaborole targets PDE4, an enzyme expressed in keratinocytes and immune cells, it can be inferred that Crisaborole likely localizes to the areas where these cells are present .
準備方法
化学反応の分析
クリサボロールは、以下を含むさまざまな化学反応を起こします。
酸化と還元: これらの反応は、分子内の官能基を修飾するために不可欠です。
置換: これらの反応で使用される一般的な試薬と条件には、有機溶媒と触媒が含まれます。
主要生成物: これらの反応から生成される主要な生成物は、クリサボロールそのものであり、特定の反応条件に応じて潜在的な副生成物が生成される可能性があります.
類似化合物との比較
Crisaborole is unique among PDE4 inhibitors due to its boron-containing structure, which facilitates skin penetration and binding to the enzyme . Similar compounds include:
Roflumilast: Used for chronic obstructive pulmonary disease.
Apremilast: Used for psoriatic arthritis.
Crisaborole stands out due to its specific application in treating atopic dermatitis and its favorable safety profile .
生物活性
Crisaborole is a topical medication primarily used for the treatment of atopic dermatitis (AD). As a phosphodiesterase-4 (PDE4) inhibitor, it modulates inflammatory responses by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn regulates the release of pro-inflammatory cytokines. This article delves into the biological activity of crisaborole, highlighting its mechanisms, efficacy, and safety profiles through various studies.
Crisaborole's primary mechanism involves the inhibition of PDE4, an enzyme that breaks down cAMP. By inhibiting PDE4, crisaborole leads to increased levels of cAMP, which has several downstream effects:
- Reduction in Inflammatory Cytokines : Elevated cAMP levels suppress the release of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-17A. This is crucial in conditions like atopic dermatitis where inflammation is a key feature .
- Impact on Immune Response : Crisaborole has been shown to modulate immune responses by influencing various signaling pathways, including the nuclear factor-kB (NF-kB) pathway, which is critical in inflammatory processes .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of crisaborole in treating atopic dermatitis:
- Pediatric Atopic Dermatitis Study : A 4-week open-label study demonstrated that crisaborole ointment significantly improved symptoms of atopic dermatitis in pediatric patients. The treatment was well-tolerated with minimal adverse effects, primarily localized burning sensations .
- Long-term Safety Study : A long-term safety study involving 517 patients showed that continuous treatment with crisaborole was effective for managing mild to moderate AD over extended periods .
- Combination Therapy : Recent research indicated that combining crisaborole with vitamin D resulted in superior therapeutic effects compared to either treatment alone. This combination significantly reduced inflammation and epidermal hyperkeratosis in a mouse model of allergic contact dermatitis .
Immunological Effects
Crisaborole's immunological effects were further characterized through various analyses:
- Cytokine Profiling : In a study involving mice treated with crisaborole, significant reductions were observed in serum levels of inflammatory markers such as TSLP, iNOS, TNF-α, IL-4, IL-6, and IL-17 when compared to control groups .
- Histological Analysis : Immunohistochemical analyses revealed that treatment with crisaborole led to decreased expression levels of inflammatory mediators like caspase-1 and CCL2 in skin tissues affected by dermatitis .
Comparative Efficacy
The following table summarizes key findings from various studies on crisaborole's efficacy and biological activity:
特性
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAGAREISWJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238231 | |
Record name | AN2728 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Crisaborole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases. | |
Record name | Crisaborole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
906673-24-3 | |
Record name | Crisaborole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crisaborole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crisaborole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AN2728 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRISABOROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。